molecular formula C5H11ClO B083993 3-Chloro-2,2-dimethyl-1-propanol CAS No. 13401-56-4

3-Chloro-2,2-dimethyl-1-propanol

Cat. No. B083993
M. Wt: 122.59 g/mol
InChI Key: CAZPRAORHCOIHC-UHFFFAOYSA-N
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Patent
US05567774

Procedure details

B.P.=169.0°-174.0° C. GC assay=2.98% cyclohexane, 16.79% 3-chloro-2,2-dimethyl-1-propanol, 78.06% desired product, and 1.17% unknowns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.06%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][OH:5]>C1CCCCC1>[Cl:1][CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][O:5][C:3]([CH3:6])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(COC(C)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.06%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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